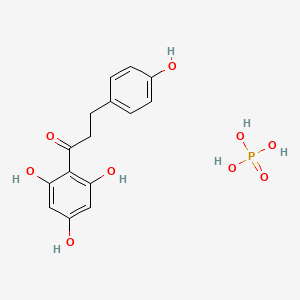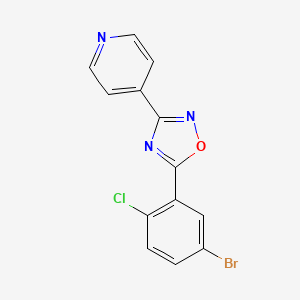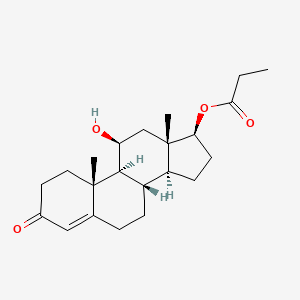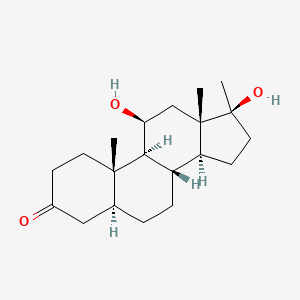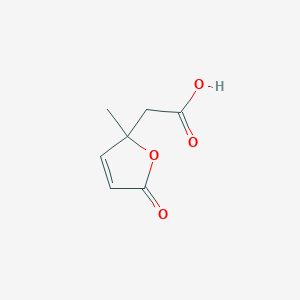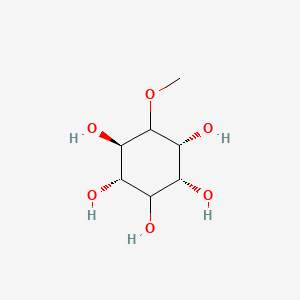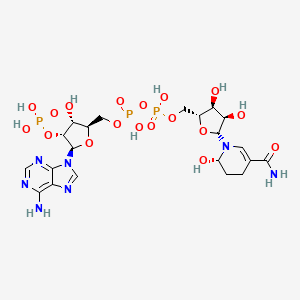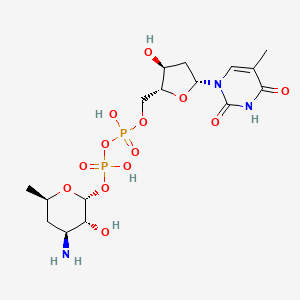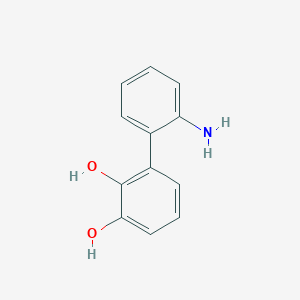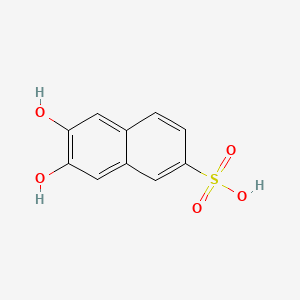![molecular formula C33H36O8 B1216923 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 5262-69-1](/img/structure/B1216923.png)
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Vue d'ensemble
Description
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia, Garcinia lateriflora, and other organisms with data available.
Applications De Recherche Scientifique
Biological Activities and Applications
Antibacterial and Antifungal Properties : Compounds derived from mangrove fungus, such as isoprenyl phenyl ethers, have shown to exhibit antibacterial and antifungal activities. One specific compound demonstrated inhibitory effects on hepG2 cell line growth, indicating potential for further investigation into its therapeutic applications (Shao et al., 2007).
Synthesis and Rearrangements : Research into the acid-catalyzed rearrangements of allyl 4-hydroxybenzoate and similar compounds has provided insights into chemical synthesis processes, contributing to the development of new synthetic methodologies (Dey & Dey, 2009).
Anti-inflammatory and Antioxidative Activities : Fullerene-polyamine conjugates, featuring functional groups similar to the query compound, have been synthesized and evaluated for antioxidative and anti-inflammatory activities. These compounds showed promising anti-lipid peroxidation and anti-lipoxygenase activities with relatively low cytotoxicity, indicating their potential as therapeutic agents (Magoulas et al., 2012).
Synthetic Applications and Chemical Reactions : The synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one illustrates the versatility of similar compounds in chemical synthesis, contributing to the creation of new molecules with potential biological activities (Hanzawa et al., 2012).
Biotransformation Studies : Research into the transformation of compounds like lavandulol by fungal strains such as Rhizopus oryzae highlights the biotransformation capabilities of fungi, leading to the production of metabolites with altered biological activities. This research area opens pathways to novel drug discovery and the understanding of metabolic processes (Daramwar et al., 2012).
Mécanisme D'action
Morellic acid, also known as 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid, is a dioxo monocarboxylic acid derived from morellin . This compound has been isolated from Garcinia morella and Garcinia hanburyi .
Target of Action
Morellic acid exhibits antineoplastic, antibacterial, and anti-HIV activity . It is suggested that it may interact with multiple targets due to its broad spectrum of biological activities.
Mode of Action
Given its antineoplastic, antibacterial, and anti-HIV activities, it is likely that morellic acid interacts with key proteins or enzymes in these pathways, leading to the inhibition of cell proliferation, bacterial growth, or HIV replication .
Biochemical Pathways
Given its broad spectrum of biological activities, it is likely that morellic acid affects multiple pathways related to cell proliferation, bacterial growth, and hiv replication .
Pharmacokinetics
The pharmacokinetics of morellic acid have been studied in rat plasma . A selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS-MS) was developed for the quantification of morellic acid in rat plasma . The method was validated across the dynamic concentration range of 20–7,500 ng/mL for morellic acid, with a fast run time of 6.0 min . Morellic acid was stable during the battery of stability studies .
Result of Action
The molecular and cellular effects of morellic acid’s action are likely to be diverse, given its broad spectrum of biological activities. In the context of its antineoplastic activity, morellic acid may inhibit the proliferation of cancer cells . As an antibacterial agent, it may kill or slow the growth of bacteria . In terms of its anti-HIV activity, morellic acid may inhibit the replication of HIV-1 .
Propriétés
IUPAC Name |
4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


